molecular formula C25H25N3O5S B6416948 3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 324774-76-7

3-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B6416948
CAS No.: 324774-76-7
M. Wt: 479.5 g/mol
InChI Key: MBAWVIBSQLLEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex molecule featuring a tricyclic azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core conjugated with a 4-methoxybenzenesulfonyl-piperazine moiety via an ethyl linker. The core structure is rigid and polycyclic, likely contributing to its pharmacokinetic stability and target-binding specificity . The piperazine group, substituted with a 4-methoxybenzenesulfonyl unit, introduces sulfonamide functionality, which is often associated with enhanced solubility and receptor interaction in medicinal chemistry .

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-33-19-8-10-20(11-9-19)34(31,32)27-15-12-26(13-16-27)14-17-28-24(29)21-6-2-4-18-5-3-7-22(23(18)21)25(28)30/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAWVIBSQLLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]-2,4-dione ():

  • Differences : The substituent on the piperazine ring is a 2-methoxyphenyl group instead of 4-methoxybenzenesulfonyl, and the linker is a butyl chain (vs. ethyl).
  • Biological Relevance : This analog has been investigated for 5-HTR affinity, suggesting that the tricyclic core and piperazine group are critical for receptor interaction. The shorter ethyl linker in the target compound may alter binding kinetics or selectivity .

3-{2-[4-(3,3-Diphenylpropanoyl)piperazin-1-yl]ethyl}-3-azatricyclo[...]-2,4-dione (): Differences: The piperazine substituent is a 3,3-diphenylpropanoyl group, introducing a lipophilic aromatic moiety.

3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[...]-2,4-dione ():

  • Differences : A benzodioxolylmethyl group is attached via a ketone-containing propyl linker.
  • Functional Impact : The benzodioxole group could confer metabolic stability, whereas the sulfonamide in the target compound might favor hydrogen bonding with biological targets .

Computational Similarity Analysis

Computational methods such as Tanimoto and Dice similarity indices () have been used to compare compounds with shared cores. For example:

  • Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in fingerprint-based analyses, correlating with comparable pharmacokinetic properties .

Pharmacokinetic and Metabolic Considerations

  • Solubility: The 4-methoxybenzenesulfonyl group in the target compound likely enhances solubility compared to analogs with hydrophobic substituents (e.g., diphenylpropanoyl) .
  • Metabolic Stability : Molecular networking () using MS/MS fragmentation patterns could identify shared metabolic pathways. For instance, the ethyl linker may reduce susceptibility to oxidative metabolism compared to longer alkyl chains in analogs .

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